molecular formula C17H19N3O5S B2382706 N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034359-63-0

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

カタログ番号 B2382706
CAS番号: 2034359-63-0
分子量: 377.42
InChIキー: LKXLPUGDCHKBGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. MS-275 has been extensively studied for its potential use in cancer therapy due to its ability to regulate gene expression and induce cell cycle arrest and apoptosis in cancer cells.

作用機序

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the compaction of chromatin and the repression of gene expression. By inhibiting HDAC activity, this compound promotes the acetylation of histone proteins and the activation of gene expression. This leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and colon cancer cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of autoimmune disorders and other inflammatory diseases.

実験室実験の利点と制限

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages as a research tool. It is a potent and selective HDAC inhibitor, making it a useful tool for studying the role of HDAC enzymes in gene expression and cellular processes. This compound has also been shown to have low toxicity in animal models, making it a relatively safe compound to use in laboratory experiments.
One limitation of this compound is its solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the study of N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide. One area of research is the development of more potent and selective HDAC inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, the combination of this compound with other anti-cancer agents is an area of active research, as it may enhance the effectiveness of cancer therapy. Finally, the study of the off-target effects of this compound on other enzymes may lead to the identification of new therapeutic targets for the treatment of cancer and other diseases.

合成法

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is synthesized through a multi-step process that involves the reaction of 3-aminophenylmethanesulfonamide with 3-bromopropionyl chloride to form N-(3-bromopropionyl)-3-aminophenylmethanesulfonamide. The resulting compound is then reacted with 3-hydroxytetrahydrofuran to form this compound. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating gene expression through the inhibition of HDAC activity. This compound has also been studied for its potential use in the treatment of other diseases, including inflammation, autoimmune disorders, and neurodegenerative diseases.

特性

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-26(22,23)20-13-5-2-4-12(10-13)19-16(21)15-6-3-8-18-17(15)25-14-7-9-24-11-14/h2-6,8,10,14,20H,7,9,11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXLPUGDCHKBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。